molecular formula C19H22ClN3O2 B2908410 1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705388-46-0

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No.: B2908410
CAS No.: 1705388-46-0
M. Wt: 359.85
InChI Key: DBRVXVWTHCWVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

  • A study highlighted the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. These compounds, designed to optimize the spacer length and test conformational flexibility, showed that a linear ethoxyethyl chain can replace the previously used 4-piperidinylethyl spacer, maintaining high inhibitory activities with correct substitutions. The optimal chain length was found to be five methylene groups, demonstrating efficient interaction between pharmacophoric units and enzyme hydrophobic binding sites. This research suggests that aromatic residues are not necessary for activity, as a cyclohexyl group can advantageously replace the benzyl group (Vidaluc et al., 1995).

Chemical Characterization and Potential Applications

  • The synthesis and characterization of selective, orally bioavailable 1-(chroman-4-yl)urea TRPV1 antagonists were described. These compounds selectively inhibit TRPV1 activation modes without causing hyperthermia, a common side effect of first-generation TRPV1 antagonists. This research led to the identification of a compound with excellent pharmacological selectivity, a favorable pharmacokinetic profile, and demonstrated efficacy against osteoarthritis pain in rodents (Voight et al., 2014).

Molecular Docking and ADME Evaluation

  • An efficient synthesis of a new series of 2,3-disubstituted isoindolin-1-ones and their evaluation as urease inhibitors were reported. These compounds were tested for their Jack bean urease inhibitory activities, with one compound showing more than 2-fold potency compared to standard inhibitors. Molecular docking studies confirmed the in vitro test results, highlighting the compounds' potential as urease inhibitors (Peytam et al., 2019).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-23-9-8-14-10-15(4-7-17(14)23)18(24)12-22-19(25)21-11-13-2-5-16(20)6-3-13/h2-7,10,18,24H,8-9,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRVXVWTHCWVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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